molecular formula C30H32O12 B158281 6'-Feruloylnodakenin CAS No. 131623-14-8

6'-Feruloylnodakenin

Cat. No.: B158281
CAS No.: 131623-14-8
M. Wt: 584.6 g/mol
InChI Key: AIKVOZSRVVMWGS-UEXLCRCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

6’-Feruloylnodakenin interacts with various biomolecules in biochemical reactions. It has been found to have a good binding affinity to PPARγ, p38a MAPK, and TNF-a . These interactions play a crucial role in its biochemical properties.

Cellular Effects

6’-Feruloylnodakenin has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs) via the p38a MAPK signaling pathway . It also reduces the activity of the NF-κB/STAT3 inflammatory signaling pathway in keratinocytes .

Molecular Mechanism

At the molecular level, 6’-Feruloylnodakenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it has a good binding affinity to PPARγ, p38a MAPK, and TNF-a .

Temporal Effects in Laboratory Settings

The effects of 6’-Feruloylnodakenin change over time in laboratory settings. It has been reported that the compound is stable at -20°C for 3 years and at 4°C for 2 years

Preparation Methods

Synthetic Routes and Reaction Conditions

6’-Feruloylnodakenin can be synthesized through organic synthesis methods. The synthesis typically involves the esterification of ferulic acid with nodakenin, a coumarin glycoside. The reaction conditions often include the use of organic solvents such as methanol, ethanol, or pyridine . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of 6’-Feruloylnodakenin is generally achieved through extraction from natural sources. The roots of Angelica decursiva are subjected to extraction processes using solvents like methanol or chloroform. The extract is then purified using chromatographic techniques to isolate 6’-Feruloylnodakenin . This method ensures the compound is obtained in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6’-Feruloylnodakenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various feruloyl and nodakenin derivatives, which may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Feruloylnodakenin is unique due to its combined ferulic acid and nodakenin structure, which enhances its bioactivity compared to its individual components . This unique structure allows it to exhibit a broader range of biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKVOZSRVVMWGS-UEXLCRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131623-14-8
Record name 6'-Feruloylnodakenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Feruloylnodakenin
Reactant of Route 2
Reactant of Route 2
6'-Feruloylnodakenin
Reactant of Route 3
Reactant of Route 3
6'-Feruloylnodakenin
Reactant of Route 4
Reactant of Route 4
6'-Feruloylnodakenin
Reactant of Route 5
6'-Feruloylnodakenin
Reactant of Route 6
6'-Feruloylnodakenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.